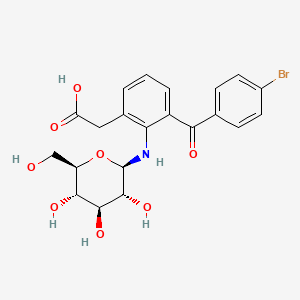
Bromfenac N-|A-D-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromfenac N-|A-D-Glucoside is a chemical compound with the formula C21H22BrNO8 . It is an unusual conjugate of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . The chemical name of this compound is 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid .
Molecular Structure Analysis
This compound contains a total of 55 bonds. There are 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .Applications De Recherche Scientifique
Bromfenac was initially expected to metabolize in rats to an acyl glucuronide, but research showed it forms an unusual conjugate, Bromfenac N-glucoside, indicating its unique metabolic pathway in certain animals (Kirkman et al., 1998).
Clinically, Bromfenac reaches peak plasma concentration quickly after oral administration and is extensively metabolized into glucuronide metabolites, which are excreted in urine and bile. This pharmacokinetic profile is significant in understanding its therapeutic applications and dosage adjustments in cases of renal or hepatic disease (Skjodt & Davies, 1999).
Severe hepatotoxicity associated with Bromfenac, leading to acute liver failure and necessitating liver transplantation, highlights its potential risks. This underscores the importance of careful monitoring and consideration of safer alternatives (Fontana et al., 1999).
In ophthalmology, topical Bromfenac has been found effective in reducing retinal gliosis and inflammation after optic nerve crush in animal models, suggesting its potential therapeutic use in certain eye conditions (Rovere et al., 2016).
The bioactivation of Bromfenac and its role in hepatotoxicity has been investigated, providing insights into its mechanism of action and potential risks (Driscoll, Yadav, & Shah, 2018).
Bromfenac sodium sesquihydrate, used topically, is a selective COX-2 inhibitor with applications in ophthalmology, particularly in postoperative inflammation following cataract surgery (Carreño et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFOYDRLGWLCK-LNCSSOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747212 |
Source


|
| Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-82-5 |
Source


|
| Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

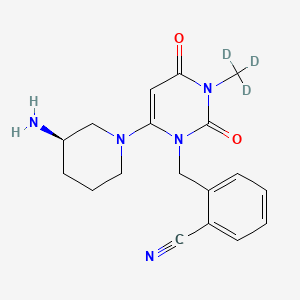
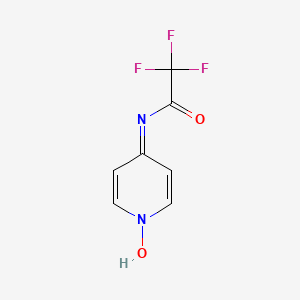
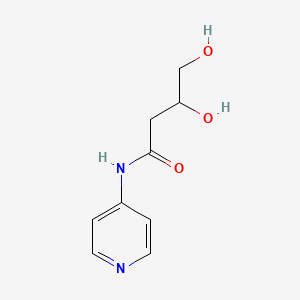
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
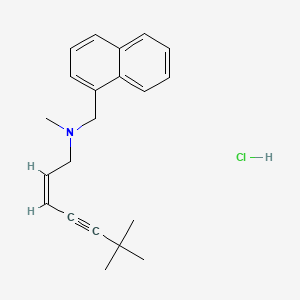
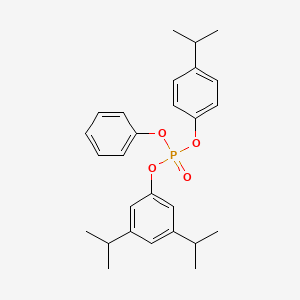
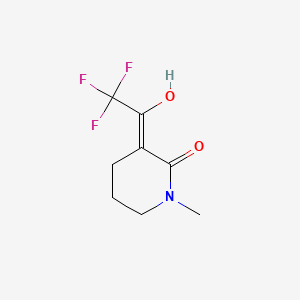

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)
